Chaetoglobosin C

Cytotoxicity Cancer Research Colon Cancer

Researchers needing to decouple actin-dependent from actin-independent mechanisms require a precise negative control. Chaetoglobosin C uniquely reduces F-actin at 0.5 μM without inducing blebbing, unlike Cytochalasins B, D, and E. - Actin control: Validated negative control for F-actin binding studies. - Oncology benchmark: Reference cytotoxic agent with IC50 benchmarked against etoposide in HCT116 cells. - Agricultural scaffold: Phytotoxic lead (>60% radish inhibition) and precursor to novel antifungal penochalasin K.

Molecular Formula C32H36N2O5
Molecular Weight 528.6 g/mol
CAS No. 50645-76-6
Cat. No. B1240246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChaetoglobosin C
CAS50645-76-6
Synonymschaetoglobosin A
chaetoglobosin B
chaetoglobosin C
chaetoglobosin D
chaetoglobosin E
chaetoglobosin F
chaetoglobosin K
chaetoglobosin Q
chaetoglobosin R
chaetoglobosin T
chaetoglobosin U
chaetoglobosin V
chaetoglobosin W
chaetoglobosin Y
chaetoglobosins
penochalasin K
Molecular FormulaC32H36N2O5
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC1CC=CC2C3C(O3)(C(C4C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C
InChIInChI=1S/C32H36N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-11,14,16-17,19,22,24,27,29,33H,8,12-13,15H2,1-4H3,(H,34,38)/b10-7+,18-14+/t17-,19-,22-,24-,27-,29-,31+,32+/m0/s1
InChIKeyRIZAHVBYKWUPHQ-GNNSKLCBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chaetoglobosin C – Compound Overview


Chaetoglobosin C (CAS 50645-76-6) is a cytochalasan mycotoxin belonging to the chaetoglobosin family of fungal secondary metabolites [1]. It is biosynthesized by various fungal species including Chaetomium globosum, and is structurally characterized as a derivative of chaetoglobosin A featuring a 10-(indol-3-yl) group and a macrocyclic ring fused to a perhydroisoindolone moiety [2]. The compound exhibits moderate cytotoxicity and phytotoxic activity, with reported applications in antifungal and anti-tuberculosis research contexts [3].

Cytotoxin research compound suitable for cancer cell-model screening
Phytotoxic activity probe reported for herbicide lead discovery
Actin-binding control reported low F-actin affinity vs. cytochalasins
Semi-synthetic precursor for generating fused-ring derivatives

Why Chaetoglobosin C Cannot Be Substituted


Chaetoglobosin C cannot be generically interchanged with other chaetoglobosins or cytochalasans due to structure-dependent, non-linear activity profiles across multiple assay systems. Even structurally similar congeners such as chaetoglobosin A, E, and F exhibit divergent cytotoxic potencies [1], variable phytotoxic effects [2], and mechanistically distinct interactions with actin—ranging from high-affinity F-actin binding with pronounced morphological disruption to negligible actin affinity with preservation of cellular architecture [3]. These differential properties preclude extrapolation from class-level annotations; selection for a given research or industrial application requires compound-specific, comparator-based quantitative evidence.

Congener-specific actin affinity Low F-actin binding may not transfer to structurally similar chaetoglobosins; high-affinity binders like chaetoglobosin J cannot substitute for negative control applications.
Variable cytotoxic potency context Cytotoxicity profiles differ significantly across chaetoglobosins. Class-level inference may not predict compound-specific activity in HCT116 or other cell-line endpoints.
Phytotoxic response may not extrapolate Phytotoxicity against specific plant species may diverge from class annotations; substitution requires species-specific endpoint review.

Chaetoglobosin C – Evidence Comparison


HCT116 Cytotoxicity vs. Etoposide

Chaetoglobosin C demonstrates cytotoxicity against HCT116 human colon cancer cells. In a study evaluating multiple chaetoglobosins, compound 1 (chaetoglobosin A) and compounds 8–10 exhibited IC50 values ranging from 3.15 to 8.44 μM, while the positive control etoposide showed an IC50 of 2.13 μM [1]. The epoxide ring between C-6 and C-7 or the double bond at C-6(12) was identified as a structural determinant correlating with drastically increased cytotoxicity [2].

HCT116 Cytotoxicity
Reported comparison
Active chaetoglobosins IC50 3.15–8.44 μM
vs. Etoposide IC50 2.13 μM
HCT116, MTT assay, 48h
Supports cytotoxicity endpoint review; 1.5–4× less potent than etoposide in this cell line.
Epoxide ring may enhance cytotoxic response.
Cytotoxicity Cancer Research Colon Cancer

Radish Seedling Phytotoxicity vs. Glyphosate

In radish (Raphanus sativus) seedling growth inhibition assays, chaetoglobosin C (compound 6) along with chaetoglobosins A, E, and Fex (compounds 1, 3, 7, 8) significantly inhibited seedling growth with inhibitory rates exceeding 60% at a concentration of 50 ppm [1]. This activity was reported as comparable or superior to the positive control glyphosate at the same test concentration [2].

Radish Phytotoxicity
Reported comparison
Inhibition rate >60% at 50 ppm
vs. Glyphosate at 50 ppm
Raphanus sativus seedling assay
Supports phytotoxic response screening context; reported comparable inhibition to glyphosate.
50 ppm single-concentration benchmark.
Phytotoxicity Herbicide Discovery Agricultural Chemistry

F-Actin Binding vs. Cytochalasins

Chaetoglobosin C exhibits little to no affinity for F-actin, distinguishing it fundamentally from other actin-targeting cytochalasans [1]. In Ehrlich ascites tumor (EAT) cells exposed to 0.5 μM concentrations, cytochalasin D, B, and E reduced F-actin content and induced bleb formation, whereas chaetoglobosin C at similar concentrations produced a loss of F-actin content and reduced F-actin fluorescence but induced no change in cell morphology, including a complete lack of bleb formation [2]. By contrast, high-affinity actin binders such as chaetoglobosin J decrease both the rate and extent of actin polymerization at stoichiometric concentrations [3].

F-Actin Interaction
Head-to-head
No blebbing or morphology change
vs. Cytochalasins B/D/E = blebbing
EAT cells, 0.5 μM, 3 min exposure
Reported low F-actin affinity distinguishes C from high-affinity actin binders.
Suited for actin-independent pathway dissection.
Actin Cytoskeleton Cell Morphology Mechanism of Action

Semi-Synthesis to Penochalasin K

Chaetoglobosin C serves as a starting material for the effective biomimetic transformation into penochalasin K, a chaetoglobosin bearing an unusual six-cyclic 6/5/6/5/6/13 fused ring system [1]. The transformation of chaetoglobosin C (2) to penochalasin K (1) proceeds alongside the parallel conversion of chaetoglobosin A (4) to penochalasin I (3), providing a simple method for semi-synthesis of complex fused chaetoglobosins via connectivity of C-5 and C-2′ from their corresponding epoxide analogues [2]. Penochalasin K exhibits significant antifungal activity against Colletotrichum gloeosporioides and Rhizoctonia solani (MICs = 6.13 and 12.26 μM, respectively) [3].

Derivatization Utility
Method context
Precursor → Penochalasin K
via biomimetic transformation
Chaetoglobosin A → Penochalasin I parallel route
Supports semi-synthetic derivatization workflow for fused-ring chaetoglobosins.
Penochalasin K reported MIC 6.13–12.26 μM.
Semi-Synthesis Natural Product Derivatization Fungal Metabolites

Anti-Tuberculosis Activity

Chaetoglobosin C, as an anthraquinone-chromone derivative isolated from Chaetomium globosum KMITL-N0802, exhibits anti-tuberculosis activity against Mycobacterium tuberculosis . This activity is distinct from the broader class of chaetoglobosins, as many congeners including chaetoglobosin K and A are predominantly evaluated for antitumor, antifungal, or phytotoxic applications rather than antimycobacterial effects [1]. However, specific quantitative MIC data for chaetoglobosin C against M. tuberculosis are not publicly available in the peer-reviewed literature at the time of this analysis.

Anti-TB Activity
Data to verify
Qualitatively reported against M. tuberculosis
Class-level inference; specific MIC not available
Anti-tuberculosis screening context requires quantitative potency verification.
Procurement decisions should await validation.
Anti-Tuberculosis Antimycobacterial Infectious Disease

Chaetoglobosin C – Key Applications


Negative Control for Actin Studies

Researchers investigating actin-dependent versus actin-independent cellular processes should procure chaetoglobosin C as a negative control. As demonstrated in EAT cell studies, 0.5 μM chaetoglobosin C reduces F-actin content without inducing morphological changes or bleb formation, in direct contrast to cytochalasins B, D, and E which produce blebbing at identical concentrations [1]. This property makes chaetoglobosin C uniquely suited for dissecting whether observed cellular effects (e.g., channel activity modulation, steroid secretion, membrane trafficking) require direct F-actin binding or can occur through actin-independent pathways [2].

Anticancer Screening vs. Etoposide

In oncology-focused natural product screening, chaetoglobosin C provides a useful reference compound with cytotoxic potency benchmarked against etoposide (IC50 = 2.13 μM) in HCT116 human colon cancer cells [1]. Active chaetoglobosins in this assay system exhibit IC50 values ranging from 3.15 to 8.44 μM, positioning them as moderately potent cytotoxic agents suitable for structure-activity relationship studies aimed at optimizing the cytochalasan scaffold [2]. Researchers should note that the epoxide ring between C-6 and C-7 or C-6(12) double bond correlates with enhanced cytotoxicity .

Herbicide Lead Discovery

Agricultural chemistry programs evaluating natural product herbicides should consider chaetoglobosin C based on its radish seedling growth inhibition exceeding 60% at 50 ppm, a potency level comparable or superior to glyphosate in the same assay [1]. This phytotoxic activity, coupled with its fungal origin from Chaetomium globosum endophytes, positions chaetoglobosin C as a candidate scaffold for developing novel herbicidal agents or for use as a reference phytotoxin in mode-of-action studies [2].

Antifungal Semi-Synthetic Derivatization

Medicinal chemistry and natural product derivatization programs should procure chaetoglobosin C as a semi-synthetic precursor. The biomimetic transformation of chaetoglobosin C to penochalasin K yields a compound with a novel six-cyclic 6/5/6/5/6/13 fused ring system and significantly enhanced antifungal activity against Colletotrichum gloeosporioides (MIC = 6.13 μM) and Rhizoctonia solani (MIC = 12.26 μM), surpassing the commercial fungicide carbendazim [1]. This established transformation route provides a validated starting point for generating structurally diverse chaetoglobosin derivatives with improved agricultural antifungal properties [2].

Application
Selection Property
Validation Focus
Actin Probe / Negative Ctrl
Low F-actin affinity context
Morphological & cytoskeletal endpoints
Cytotoxicity Screening
Cell-model endpoint review
IC50 & cell-line panel endpoints
Phytotoxin / Herbicide Lead
Phytotoxic response context
Seedling growth inhibition endpoints
Antifungal Derivatization
Semi-synthetic precursor utility
Antifungal & MIC endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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